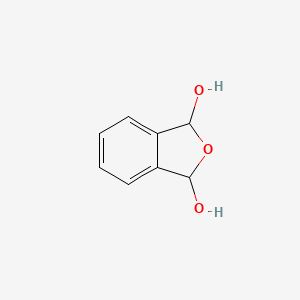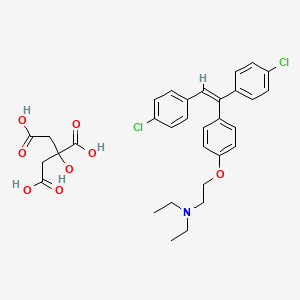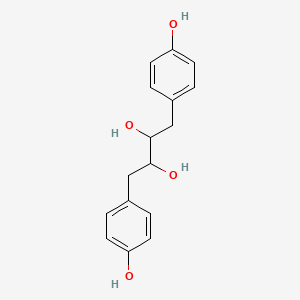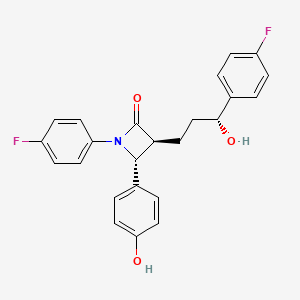![molecular formula C17H18N2O3S B586223 N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine CAS No. 1391068-09-9](/img/structure/B586223.png)
N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine is a metabolite of Atazanavir . Atazanavir is an antiretroviral medication used to treat HIV/AIDS . The molecular formula of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine is C17H18N2O3S .
Molecular Structure Analysis
The molecular structure of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine consists of a cysteine molecule that has been acetylated at the nitrogen atom and has a [4-(2-pyridinyl)benzyl] group attached to the sulfur atom .Physical And Chemical Properties Analysis
The molecular weight of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine is 330.4 g/mol . Other physical and chemical properties such as boiling point, density, and solubility were not found in the sources.Applications De Recherche Scientifique
Antioxidant and Anti-inflammatory Properties
NAC, as an acetylated form of the amino acid L-cysteine, serves as a precursor to glutathione (GSH), a powerful antioxidant. Its antioxidant activity is crucial in managing diseases like cystic fibrosis (CF), where it helps in airway inflammation and redox balance restoration. NAC's ability to prevent and eradicate biofilms, especially those from Pseudomonas aeruginosa infections in CF, marks its significance in respiratory health (Guerini et al., 2022).
Hepatic Protection and Anti-inflammatory Effects
In the context of liver diseases, which are often associated with oxidative stress (OS) and inflammation, NAC shows promising results. Its role in supplementing cysteine for GSH synthesis highlights its therapeutic potential in mitigating markers of inflammation and OS in hepatic damage. This underscores NAC's importance in managing liver disease, given its broad antioxidative and anti-inflammatory roles (Andrade et al., 2015).
Role in Psychiatric Disorders
NAC's application extends into psychiatry, where it has been identified as beneficial in treating disorders such as addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder. Its mechanisms, likely involving modulation of glutamatergic, neurotropic, and inflammatory pathways, position NAC as a promising agent in the psychiatric treatment landscape (Dean et al., 2011).
Antimicrobial Applications
Exploring the antimicrobial effects, NAC has been studied for its role in managing acute respiratory distress syndrome (ARDS) and acute lung injury (ALI), conditions resembling COVID-19 symptoms. The potential of NAC to improve outcomes in these conditions by modulating inflammation and oxidative stress signals its applicability in infectious diseases, particularly in acute care settings (Schloss et al., 2020).
Mécanisme D'action
While the specific mechanism of action for N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine is not mentioned in the sources, it’s known that its parent compound, Atazanavir, is used as an antiretroviral medication. Atazanavir works by inhibiting the enzyme HIV-1 protease, preventing the formation of mature virions .
Propriétés
IUPAC Name |
(2R)-2-acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12(20)19-16(17(21)22)11-23-10-13-5-7-14(8-6-13)15-4-2-3-9-18-15/h2-9,16H,10-11H2,1H3,(H,19,20)(H,21,22)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBPUXNKKKMWON-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=C(C=C1)C2=CC=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC1=CC=C(C=C1)C2=CC=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride](/img/structure/B586155.png)
![1-Amino-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropane-2-sulfonic acid](/img/structure/B586156.png)

![[(1S,3S,7R,9S)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B586163.png)